molecular formula C18H19N5 B5543184 2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine

2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine

Cat. No.: B5543184
M. Wt: 305.4 g/mol
InChI Key: YHLPUTWKZMUDLK-PKNBQFBNSA-N
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Description

2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine is a complex organic compound that features a tetrazole ring, a pyridine ring, and a phenyl group. The tetrazole ring is known for its stability and diverse biological activities, making it a significant moiety in medicinal chemistry . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Scientific Research Applications

2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the pyridine and phenyl groups. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The pyridine ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the reactions efficiently. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties .

Mechanism of Action

The mechanism of action of 2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biological pathways, leading to the compound’s observed effects . The pyridine and phenyl groups contribute to the compound’s overall binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor blocker that also contains a tetrazole ring.

    Candesartan: Another angiotensin II receptor blocker with a tetrazole moiety.

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole compound used in cell viability assays.

Uniqueness

2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and biological activity, while the pyridine and phenyl groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-18(2,3)11-9-15-16(17-20-22-23-21-17)14(10-12-19-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLPUTWKZMUDLK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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